molecular formula C15H21N3O5 B1337382 H-Ala-Tyr-Ala-OH CAS No. 81075-03-8

H-Ala-Tyr-Ala-OH

Cat. No.: B1337382
CAS No.: 81075-03-8
M. Wt: 323.34 g/mol
InChI Key: AENHOIXXHKNIQL-AUTRQRHGSA-N
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Description

The compound H-Ala-Tyr-Ala-OH is a tripeptide consisting of three amino acids: alanine, tyrosine, and alanine Peptides like this compound are short chains of amino acids linked by peptide bonds and play crucial roles in various biological processes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-Ala-Tyr-Ala-OH can be achieved through both solution-phase and solid-phase peptide synthesis methods. In solution-phase synthesis, the amino acids are sequentially coupled using protecting groups to prevent unwanted reactions. The process involves the following steps:

    Protection of Functional Groups: The amino and carboxyl groups of the amino acids are protected using groups like tert-butyloxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc).

    Coupling Reactions: The protected amino acids are coupled using coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of additives like hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt).

    Deprotection: The protecting groups are removed to yield the desired peptide.

In solid-phase peptide synthesis, the amino acids are attached to a solid resin, and the synthesis proceeds in a stepwise manner with repeated cycles of coupling and deprotection. This method is advantageous for synthesizing longer peptides and allows for easy purification.

Industrial Production Methods

Industrial production of peptides like this compound often employs automated peptide synthesizers that utilize solid-phase synthesis techniques. These machines can efficiently produce large quantities of peptides with high purity. Additionally, enzymatic methods using amino acid ligases have been developed to enhance the efficiency and yield of peptide synthesis .

Chemical Reactions Analysis

Types of Reactions

H-Ala-Tyr-Ala-OH can undergo various chemical reactions, including:

    Oxidation: The phenolic hydroxyl group of tyrosine can be oxidized to form dityrosine cross-links.

    Reduction: Reduction reactions can target the peptide bonds or the side chains of amino acids.

    Substitution: The amino and carboxyl groups can participate in substitution reactions to form derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or peracids can be used under mild conditions.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Reagents like acyl chlorides or anhydrides can be used for acylation reactions.

Major Products Formed

    Oxidation: Formation of dityrosine cross-links.

    Reduction: Reduced peptides with modified side chains.

    Substitution: Acylated or alkylated peptide derivatives.

Scientific Research Applications

H-Ala-Tyr-Ala-OH has diverse applications in scientific research, including:

    Chemistry: Used as a model compound to study peptide bond formation and cleavage.

    Biology: Investigated for its role in protein-protein interactions and enzyme-substrate specificity.

    Medicine: Explored for its potential as a therapeutic agent or drug delivery system.

    Industry: Utilized in the development of peptide-based materials and sensors

Mechanism of Action

The mechanism of action of H-Ala-Tyr-Ala-OH involves its interaction with specific molecular targets, such as enzymes or receptors. The phenolic hydroxyl group of tyrosine can participate in hydrogen bonding and hydrophobic interactions, contributing to the peptide’s binding affinity and specificity. Additionally, the peptide can undergo post-translational modifications, such as phosphorylation, which can modulate its activity and function .

Comparison with Similar Compounds

Similar Compounds

    H-Ala-Tyr-OH: A dipeptide consisting of alanine and tyrosine.

    H-Ala-Ala-Tyr-OH: A tripeptide with an additional alanine residue.

    H-Tyr-Ala-OH: A dipeptide with the sequence reversed.

Uniqueness

H-Ala-Tyr-Ala-OH is unique due to its specific sequence and the presence of tyrosine, which imparts distinct chemical and biological properties. The combination of alanine and tyrosine residues allows for specific interactions and reactivity that differ from other similar peptides .

Properties

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O5/c1-8(16)13(20)18-12(14(21)17-9(2)15(22)23)7-10-3-5-11(19)6-4-10/h3-6,8-9,12,19H,7,16H2,1-2H3,(H,17,21)(H,18,20)(H,22,23)/t8-,9-,12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AENHOIXXHKNIQL-AUTRQRHGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(C)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](C)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30427362
Record name L-Alanine, N-(N-L-alanyl-L-tyrosyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30427362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81075-03-8
Record name L-Alanine, N-(N-L-alanyl-L-tyrosyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30427362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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